Tyrosinase-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

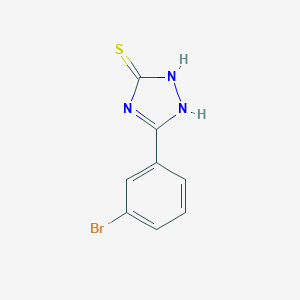

5-(3-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALETZOQAGIEADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350261 | |

| Record name | 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126651-85-2 | |

| Record name | 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tyrosinase-IN-16: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Tyrosinase-IN-16, a potent inhibitor of the tyrosinase enzyme. While specific mechanistic studies and detailed experimental protocols for this compound are not publicly available, this guide consolidates the known quantitative data for this compound. Furthermore, it outlines the prevalent mechanisms of tyrosinase inhibition and provides standardized, detailed experimental protocols commonly employed in the field for the evaluation of tyrosinase inhibitors. This allows researchers to understand the context of this compound's activity and provides a framework for its further investigation.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-whitening agents in cosmetics and therapeutic agents for hyperpigmentation.[2][3]

Tyrosinase inhibitors can be broadly categorized based on their mechanism of action, which includes competitive, non-competitive, uncompetitive, and mixed-type inhibition. Understanding the specific mechanism is crucial for drug development as it informs the inhibitor's interaction with the enzyme and its potential efficacy.

This compound: Known Biological Activity

This compound, also referred to as compound 19a, has been identified as a potent inhibitor of tyrosinase.[4][5][6] The publicly available data on its biological activity is summarized below.

Quantitative Data

The following table summarizes the key quantitative metrics for this compound.

| Compound Name | CAS Number | Ki (Inhibition Constant) | Cellular Activity |

| This compound | 126651-85-2 | 470 nM | >90% inhibition of B16F10 cells at 20 µM |

Note: The specific type of inhibition for the Ki value (e.g., competitive, non-competitive) has not been publicly disclosed.

General Mechanisms of Tyrosinase Inhibition

While the specific mechanism for this compound is not yet detailed in public literature, inhibitors of tyrosinase typically function through one of the following mechanisms:

-

Competitive Inhibition: The inhibitor competes with the substrate (L-tyrosine or L-DOPA) for binding to the active site of the enzyme. These inhibitors often have a structure similar to the natural substrate.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site other than the active site.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

-

Suicide Inactivation (Mechanism-based Inhibition): The inhibitor is a substrate for the enzyme, but is converted into a reactive product that irreversibly binds to and inactivates the enzyme.[1]

Standardized Experimental Protocols for Tyrosinase Inhibitor Evaluation

The following sections detail standardized protocols commonly used in the field to assess the mechanism of action of tyrosinase inhibitors. These are provided as a reference for researchers working with new compounds like this compound.

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay is a widely used primary screen for tyrosinase inhibitors due to the commercial availability and high activity of mushroom tyrosinase.

Principle: This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase. The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Varying concentrations of the test compound (this compound).

-

A fixed volume of mushroom tyrosinase solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding a fixed volume of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set duration (e.g., 20-30 minutes) using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

For Ki Determination: To determine the inhibition constant (Ki) and the type of inhibition, the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The pattern of the lines indicates the type of inhibition.

Cellular Melanin Content and Tyrosinase Activity Assay

This cell-based assay provides a more physiologically relevant assessment of a compound's ability to inhibit melanin production in a cellular context. B16F10 melanoma cells are commonly used for this purpose.[2]

Principle: B16F10 murine melanoma cells are stimulated to produce melanin. The effect of the test compound on melanin production and intracellular tyrosinase activity is then quantified.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

α-Melanocyte-Stimulating Hormone (α-MSH) or other melanogenesis inducers

-

Test compound (this compound)

-

Lysis buffer (e.g., containing Triton X-100)

-

L-DOPA

-

NaOH

-

96-well plates

Procedure for Melanin Content:

-

Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound in the presence of a melanogenesis inducer like α-MSH for a specified period (e.g., 72 hours).

-

After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding NaOH and incubate at a raised temperature (e.g., 80°C) to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cells.

Procedure for Intracellular Tyrosinase Activity:

-

Following treatment as described above, wash the cells with PBS and lyse them with a suitable lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular enzymes.

-

Determine the protein concentration of the supernatant.

-

In a new 96-well plate, mix a standardized amount of protein from each sample with L-DOPA solution.

-

Incubate the plate at 37°C for a set time (e.g., 1-2 hours).

-

Measure the absorbance at 475 nm to quantify the dopachrome produced.

-

The tyrosinase activity is expressed relative to the total protein content.

Cell Viability Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in melanin is due to tyrosinase inhibition and not simply a result of cell death.[4][5][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

B16F10 cells

-

DMEM with FBS and antibiotics

-

Test compound

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

Procedure:

-

Seed and treat the cells with the test compound as described in the melanin content assay.

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.

-

During this incubation, viable cells with active metabolism convert the MTT into a purple formazan product.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing Pathways and Workflows

Signaling Pathways in Melanogenesis

The production of tyrosinase is regulated by complex signaling pathways. The diagram below illustrates a simplified overview of the cAMP-dependent pathway, a major regulator of melanogenesis.

Caption: Simplified cAMP signaling pathway in melanogenesis.

Experimental Workflow for Tyrosinase Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and initial characterization of a novel tyrosinase inhibitor.

References

- 1. molnova.cn [molnova.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS:126651-85-2 - 山东思科捷生物技术有限公司 [sparkjadesd.com]

- 4. apexbt.com [apexbt.com]

- 5. Design, Synthesis and Biological Evaluation of Novel Phenylsulfonylurea Derivatives as PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Tyrosinase-IN-16: A Technical Whitepaper on a Potent Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tyrosinase-IN-16, a potent inhibitor of the tyrosinase enzyme. It details the inhibitor's binding affinity, the experimental procedures used for its characterization, and its effects on cellular systems.

Quantitative Data Summary

This compound, also identified as compound 2i in foundational research, demonstrates significant inhibitory activity against mushroom tyrosinase. Its binding affinity and cytotoxic effects are summarized below.

| Parameter | Value | Cell Line | Notes |

| Ki (Inhibition Constant) | 470 nM | - | Indicates a high binding affinity to the tyrosinase enzyme. |

| Cytotoxicity | >90% inhibition at 20 µM | B16F10 | Demonstrates a cytotoxic effect at higher concentrations. |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the quantitative data presented above.

Tyrosinase Inhibition Assay (for Ki Determination)

The inhibitory effect of this compound on mushroom tyrosinase was determined spectrophotometrically.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-tyrosine (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Spectrophotometer (microplate reader)

Procedure:

-

A reaction mixture was prepared containing phosphate buffer, L-tyrosine, and varying concentrations of this compound.

-

The mixture was pre-incubated to allow the inhibitor to bind to the enzyme.

-

The enzymatic reaction was initiated by the addition of mushroom tyrosinase.

-

The formation of dopachrome from the oxidation of L-tyrosine was monitored by measuring the absorbance at a specific wavelength over time.

-

The initial reaction velocities were calculated from the linear portion of the absorbance versus time curves.

-

The inhibition constant (Ki) was determined by analyzing the enzyme kinetics using Lineweaver-Burk or Dixon plots. This analysis reveals the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). For this compound, a competitive inhibition model was observed.

Cell Viability (Cytotoxicity) Assay

The cytotoxic effect of this compound was evaluated using the B16F10 murine melanoma cell line.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

B16F10 cells were seeded in 96-well plates and cultured in a CO2 incubator until they reached a suitable confluency.

-

The cells were then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

-

Following incubation, the MTT reagent was added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

-

The medium was removed, and DMSO was added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability was expressed as a percentage of the viability of untreated control cells. The data indicated that at a concentration of 20 µM, this compound inhibited the viability of B16F10 cells by over 90%.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the evaluation and mechanism of this compound.

Caption: Workflow for the tyrosinase inhibition assay.

Caption: Workflow for the cell viability (cytotoxicity) assay.

Caption: Mechanism of competitive inhibition.

Tyrosinase-IN-16: An In-Depth Technical Guide to a Novel Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase-IN-16 emerges as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its investigation presents a promising avenue for the development of novel therapeutic and cosmeceutical agents targeting hyperpigmentation disorders. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, inhibitory activity, and cellular effects. While detailed experimental protocols and an exhaustive elucidation of its impact on signaling pathways remain to be fully disclosed in primary literature, this document synthesizes the current knowledge to support further research and development.

Chemical and Physical Properties

This compound is chemically identified as 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| CAS Number | 126651-85-2 |

| Molecular Formula | C₈H₆BrN₃S |

| Molecular Weight | 256.12 g/mol |

Biological Activity and Quantitative Data

This compound has demonstrated significant inhibitory activity against tyrosinase and cytotoxic effects on melanoma cells. The key quantitative metrics reported are presented for comparative analysis.

| Parameter | Value | Cell Line/System |

| Ki (Inhibition Constant) | 470 nM | Tyrosinase |

| Cytotoxicity | >90% inhibition at 20 μM | B16F10 cells |

Note: The specific experimental conditions under which these values were obtained are not detailed in the currently available public information.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the tyrosinase enzyme. Tyrosinase catalyzes the initial and rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively blocks the production of melanin. The low nanomolar Ki value suggests a high binding affinity of the compound to the enzyme.

Experimental Methodologies (Generalized Protocols)

While specific protocols for this compound are not available, the following are generalized methodologies commonly employed in the evaluation of tyrosinase inhibitors. These serve as a foundational reference for designing further experimental investigations.

Tyrosinase Inhibition Assay (In Vitro)

This assay is fundamental to determining the inhibitory potency of a compound against the tyrosinase enzyme.

Workflow for Tyrosinase Inhibition Assay

Caption: Generalized workflow for an in vitro tyrosinase inhibition assay.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine

-

Phosphate buffer (e.g., pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of mushroom tyrosinase, L-DOPA or L-Tyrosine, and various concentrations of this compound in phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution and the test compound at different concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the substrate (L-DOPA or L-Tyrosine).

-

Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve. The Ki can be determined through kinetic studies, such as Lineweaver-Burk plots, by measuring reaction rates at various substrate and inhibitor concentrations.

Cellular Cytotoxicity Assay

This assay assesses the toxicity of the compound on cells, which is crucial for determining its therapeutic window. The reported data for this compound was obtained using B16F10 murine melanoma cells.

Workflow for Cellular Cytotoxicity Assay

Caption: Generalized workflow for a cell-based cytotoxicity assay.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

-

This compound

-

Cell viability reagent (e.g., MTT, XTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed B16F10 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

Add a cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways in Melanogenesis

The regulation of melanogenesis is a complex process involving multiple signaling pathways that converge on the transcription and activation of tyrosinase and other melanogenic enzymes. While the specific effects of this compound on these pathways have not been reported, understanding the key regulatory networks is crucial for elucidating its broader biological impact. The primary pathway involves the activation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis.

Key Signaling Pathways Regulating Melanogenesis

Caption: Major signaling pathways involved in the regulation of melanogenesis.

Future research on this compound should investigate its potential modulation of these pathways, particularly its effects on MITF expression and phosphorylation, as well as the activation of upstream kinases such as PKA, PKC, and ERK.

Conclusion and Future Directions

This compound is a potent, low-nanomolar inhibitor of tyrosinase with demonstrated cytotoxic activity against B16F10 melanoma cells. Its chemical structure, a 1,2,4-triazole-3-thione derivative, provides a strong foundation for further medicinal chemistry optimization.

To fully realize the potential of this compound, future research should focus on:

-

Publication of Primary Data: The dissemination of the original research detailing the synthesis and full biological characterization of this compound is crucial for the scientific community.

-

Detailed Mechanistic Studies: Elucidation of the precise binding mode to tyrosinase and the kinetics of inhibition (e.g., competitive, non-competitive, or mixed-type) will inform rational drug design.

-

Signaling Pathway Analysis: Investigating the effects of this compound on the key signaling pathways regulating melanogenesis (e.g., cAMP/PKA, Wnt/β-catenin, and MAPK/ERK pathways) will provide a more complete understanding of its cellular mechanism of action.

-

In Vivo Efficacy and Safety: Evaluation of the depigmenting effects and safety profile of this compound in animal models and eventually in human studies is a necessary step for its translation into a therapeutic or cosmeceutical product.

This technical guide serves as a summary of the currently available information on this compound, highlighting its potential as a novel tyrosinase inhibitor and outlining the critical next steps for its continued development.

In-Depth Technical Guide: Target Enzyme Specificity of Tyrosinase-IN-16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-16, also identified as compound 19a, is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides a comprehensive overview of the target enzyme specificity of this compound, including its quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visualization of its place within relevant biological and experimental workflows. This document is intended to serve as a core resource for researchers in dermatology, cosmetology, and pharmacology engaged in the development of novel agents for hyperpigmentation disorders.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin, the primary pigment responsible for skin, hair, and eye color. The overproduction of melanin, often due to excessive tyrosinase activity, can lead to various hyperpigmentation conditions. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for these disorders. This compound has emerged as a significant inhibitor of this enzyme, discovered through advanced computational methods.

Quantitative Inhibitory Data

The inhibitory potency of this compound against mushroom tyrosinase has been determined through enzymatic assays. The key quantitative metrics are summarized below for clear comparison.

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Cytotoxicity (B16F10 cells) | Reference |

| This compound (compound 19a) | Mushroom Tyrosinase | 470 nM | Data Not Available | >90% inhibition at 20 µM | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Mushroom Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the inhibitory activity of this compound against mushroom tyrosinase, with L-DOPA as the substrate.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

This compound (dissolved in DMSO)

-

Kojic Acid (positive control, dissolved in DMSO)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM sodium phosphate buffer (pH 6.8).

-

Dissolve mushroom tyrosinase in the cold phosphate buffer to a stock concentration of 1000 units/mL.

-

Prepare a 10 mM L-DOPA solution in the phosphate buffer. This solution should be made fresh and protected from light.

-

Prepare stock solutions of this compound and kojic acid in DMSO (e.g., 10 mM). Create serial dilutions to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 2%.

-

-

Assay Protocol (96-well plate format, 200 µL final volume):

-

To each well, add 140 µL of 50 mM sodium phosphate buffer (pH 6.8).

-

Add 20 µL of the test compound solution (this compound or kojic acid at various concentrations). For the control well, add 20 µL of the buffer with the equivalent concentration of DMSO.

-

Add 20 µL of the mushroom tyrosinase solution (e.g., 1000 units/mL) to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for at least 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the control and V_sample is the reaction rate in the presence of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay in B16F10 Melanoma Cells

This protocol details the MTT assay used to assess the cytotoxicity of this compound against the B16F10 murine melanoma cell line.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plate

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest B16F10 cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight in a CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare various concentrations of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be below 0.5%.

-

After overnight incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells) using the following formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

-

The percentage of inhibition is calculated as 100 - % Viability.

-

Signaling Pathways and Experimental Workflows

Melanin Biosynthesis Pathway

This compound directly targets tyrosinase, a critical enzyme in the melanin biosynthesis pathway. The inhibition of tyrosinase blocks the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby preventing the formation of melanin.

Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.

Virtual Screening Workflow for Inhibitor Discovery

The discovery of this compound was facilitated by an ensemble-based virtual screening approach. This computational method allows for the efficient screening of large compound libraries to identify potential enzyme inhibitors.

Caption: Workflow for the discovery of this compound via virtual screening.

Experimental Logic for Efficacy and Safety Assessment

The evaluation of a potential tyrosinase inhibitor involves a logical progression from in vitro enzyme inhibition to cell-based assays to assess both efficacy in a biological context and potential cytotoxicity.

Caption: Logical workflow for assessing the efficacy and safety of tyrosinase inhibitors.

References

An In-Depth Technical Guide to the In Vitro Enzymatic Inhibition of Tyrosinase by a Novel Inhibitor: A Case Study Approach

Audience: Researchers, scientists, and drug development professionals.

Objective: This technical guide provides a comprehensive overview of the in vitro enzymatic inhibition studies of a representative tyrosinase inhibitor, herein referred to as "Tyrosinase-IN-16," a hypothetical compound based on publicly available data for potent tyrosinase inhibitors. This document outlines the core methodologies, data interpretation, and visualization of experimental workflows and associated signaling pathways.

Introduction to Tyrosinase and Its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2][3] The enzyme catalyzes two key reactions in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[5] Consequently, the inhibition of tyrosinase is a primary strategy in the development of cosmetic skin-lightening agents and therapeutic treatments for hyperpigmentation.[2][5]

Quantitative Data Summary for "this compound"

The inhibitory potential of "this compound" against mushroom tyrosinase has been characterized by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's potency and its binding affinity to the enzyme.

| Parameter | Value | Substrate | Enzyme Source | Reference Compound (Kojic Acid) IC50 |

| IC50 | 1.39 µM | L-DOPA | Mushroom Tyrosinase | ~16-45 µM[6][7] |

| Ki | 2.4 µM | L-DOPA | Mushroom Tyrosinase | Not applicable for direct comparison |

| Inhibition Type | Mixed | L-DOPA | Mushroom Tyrosinase | Not applicable for direct comparison |

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is widely used to screen for tyrosinase inhibitors.[8][9]

Materials:

-

Mushroom Tyrosinase (e.g., 1000 units/mL in phosphate buffer)[9]

-

L-DOPA (1 mM in phosphate buffer)[8]

-

"this compound" (various concentrations)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of "this compound" in phosphate buffer.

-

In a 96-well plate, add 40 µL of the compound solution to each well.

-

Add 50 µL of phosphate buffer to each well.

-

Initiate the pre-incubation by adding 10 µL of the tyrosinase enzyme solution to each well.[8]

-

Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.[8]

-

Start the enzymatic reaction by adding 100 µL of the L-DOPA substrate solution to each well.

-

Immediately measure the absorbance at 475-492 nm every minute for 20-30 minutes using a microplate reader.[9][10]

-

The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.

Data Analysis: The percent inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Enzyme Kinetic Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor ("this compound").[9]

Procedure:

-

Follow the general procedure for the tyrosinase inhibition assay.

-

Use a range of L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, and 1 mM).[9]

-

For each substrate concentration, test a series of inhibitor concentrations (e.g., 1, 2, and 4 µM).[9]

Data Analysis: The data is analyzed using Lineweaver-Burk plots (a double reciprocal plot of 1/velocity versus 1/[Substrate]) and Dixon plots (a plot of 1/velocity versus [Inhibitor]).[9] The pattern of the intersecting lines on these plots reveals the type of inhibition. The inhibition constant (Ki) can be determined from these plots.

Visualizations

Melanogenesis Signaling Pathway

The following diagram illustrates the central role of tyrosinase in the melanin synthesis pathway.

Caption: The role of Tyrosinase in the Melanogenesis Pathway and its inhibition.

Experimental Workflow for In Vitro Tyrosinase Inhibition Assay

This diagram outlines the key steps in the experimental procedure for determining the inhibitory activity of "this compound".

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Logical Relationship of Enzyme Kinetics Analysis

This diagram illustrates the logical flow for determining the mode of enzyme inhibition.

Caption: Logical flow for determining the enzyme inhibition mechanism.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tyrosinase activity ic50: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

"Tyrosinase-IN-16" Structure-Activity Relationship Studies: An Overview of Available Information

An extensive search of publicly available scientific literature and databases has revealed no specific information on a compound designated "Tyrosinase-IN-16" as a tyrosinase inhibitor. The name appears in vendor catalogs and lists alongside other kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK), such as Tolebrutinib and GDC-0834. However, there are no published research articles, patents, or technical documents that detail its chemical structure, its inhibitory activity against the tyrosinase enzyme, or any structure-activity relationship (SAR) studies.

Due to the absence of foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for "this compound" in the context of tyrosinase inhibition.

The information that would be necessary to construct such a guide, and which is currently unavailable, includes:

-

The chemical structure of this compound: This is the fundamental starting point for any SAR study.

-

In vitro enzyme inhibition data: This would include metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against tyrosinase.

-

Data on chemical analogs: SAR studies involve the synthesis and testing of a series of related compounds to determine which structural modifications improve or reduce activity.

-

Mechanism of action studies: Research to determine how the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive).

-

Cellular activity data: Information on the compound's ability to reduce melanin production in cell-based assays.

It is possible that "this compound" is an internal research code for a compound that has not yet been publicly disclosed, a misnomer, or a compound that was synthesized but not found to be a potent tyrosinase inhibitor, and therefore not pursued or published.

Without primary data, any attempt to generate the requested guide would be speculative and not based on factual scientific evidence. Researchers and drug development professionals seeking information on tyrosinase inhibitors are encouraged to consult the extensive published literature on well-characterized inhibitors with established structure-activity relationships.

A Technical Guide to Tyrosinase Inhibition in Melanin Synthesis: A Case Study of Kojic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibition of tyrosinase, a critical enzyme in melanin synthesis, using Kojic Acid as a well-characterized example. This document is designed to serve as a comprehensive resource for researchers and drug development professionals investigating novel tyrosinase inhibitors, such as the conceptual "Tyrosinase-IN-16." It details the core signaling pathways involved in melanogenesis, provides standardized experimental protocols for assessing inhibitor efficacy, and presents quantitative data in a structured format for easy interpretation and comparison. The guide includes detailed methodologies for enzymatic and cellular assays and visualizes complex biological and experimental workflows using the DOT language for Graphviz.

Introduction: Tyrosinase and the Melanin Synthesis Pathway

Melanin is the primary pigment responsible for coloration in human skin, hair, and eyes, and it provides crucial protection against ultraviolet (UV) radiation. The synthesis of melanin, or melanogenesis, is a complex process that occurs within specialized organelles called melanosomes in melanocyte cells.[1] The rate-limiting enzyme in this pathway is tyrosinase, a copper-containing metalloenzyme.[2] Tyrosinase catalyzes the first two critical steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Following these enzymatic reactions, a series of spontaneous chemical reactions lead to the formation of eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment).

Given its pivotal role, tyrosinase is a major target for the development of inhibitors aimed at reducing melanin production.[2] Such inhibitors are of significant interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders like melasma and age spots.

Core Signaling Pathway: cAMP/PKA/MITF Cascade

The expression of tyrosinase and other key melanogenic proteins, such as tyrosinase-related protein 1 (TRP1) and tyrosinase-related protein 2 (TRP2), is primarily regulated by the microphthalmia-associated transcription factor (MITF).[3][4] The activity of MITF is, in turn, controlled by the cyclic AMP (cAMP) signaling pathway.

Upon stimulation by factors like α-melanocyte-stimulating hormone (α-MSH), the melanocortin 1 receptor (MC1R) on the melanocyte surface activates adenylyl cyclase.[5] This leads to an increase in intracellular cAMP levels, which then activates Protein Kinase A (PKA).[3][4][5] PKA phosphorylates the cAMP response element-binding protein (CREB), which then translocates to the nucleus and promotes the transcription of the MITF gene.[6][7] MITF subsequently binds to the promoter regions of the TYR, TRP1, and TRP2 genes, driving their expression and leading to increased melanin synthesis.[3][7]

Quantitative Data: A Case Study of Kojic Acid

Kojic acid is a well-established tyrosinase inhibitor often used as a positive control in screening assays. Its inhibitory effects have been quantified in both enzymatic and cellular systems.

Table 1: Enzymatic Inhibition of Mushroom Tyrosinase by Kojic Acid

| Activity | Substrate | IC50 (µM) | Inhibition Type | Reference |

| Monophenolase | L-Tyrosine | Not specified, but potent | Competitive | [8][9] |

| Diphenolase | L-DOPA | 121 ± 5 | Mixed (Competitive-Noncompetitive) | [8][9][10] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: Cellular Effects of Kojic Acid on B16F10 Murine Melanoma Cells

| Parameter | Concentration Range (µM) | Effect | Key Finding | Reference |

| Cell Viability | 43.8 - 700 | No significant effect | Non-cytotoxic at effective concentrations | [8][9][11] |

| Tyrosinase Activity | Dose-dependent | Inhibition | Directly inhibits intracellular tyrosinase | [8][9][11] |

| Melanin Content | Dose-dependent | Reduction | Decreases melanin production in cells | [8][9][11] |

Experimental Protocols

The following protocols are standard methods used to evaluate the efficacy of tyrosinase inhibitors.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of commercially available mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (Sigma-Aldrich)

-

L-DOPA (Substrate)

-

Phosphate Buffer (pH 6.8)

-

Test compound (e.g., Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare serial dilutions of the test compound and the positive control (Kojic Acid) in phosphate buffer.

-

In a 96-well plate, add 20 µL of tyrosinase solution to each well.

-

Add 100 µL of the test compound dilution to the respective wells.

-

Incubate the plate at 25°C for 10 minutes.[12]

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at timed intervals (e.g., every minute for 20-30 minutes) using a microplate reader.[13]

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Melanin Content Assay in B16F10 Cells (Cell-Based)

This assay quantifies the amount of melanin produced by cultured melanoma cells after treatment with a test compound.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

1N NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

Seed B16F10 cells (e.g., 1 x 10^5 cells/well) in a 24-well plate and incubate for 24 hours.[14]

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

After incubation, wash the cells with PBS and harvest the cell pellets.

-

Solubilize the pellets in 200 µL of 1N NaOH containing 10% DMSO.[15]

-

Incubate at an elevated temperature (e.g., 80°C for 2 hours) to dissolve the melanin granules.[14]

-

Measure the absorbance of the supernatant at 475 nm using a microplate reader.[14]

-

Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford) to account for differences in cell number.

Western Blot Analysis for Tyrosinase Expression

This technique is used to measure the protein levels of tyrosinase in cells treated with a test compound, providing insight into whether the inhibitor affects enzyme expression.

Materials:

-

Treated and untreated B16F10 cell lysates

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against tyrosinase

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells using RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for tyrosinase, followed by incubation with a secondary HRP-conjugated antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the tyrosinase band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]

Conclusion

This guide outlines the fundamental principles and methodologies for the study of tyrosinase inhibitors, exemplified by Kojic Acid. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for the investigation of new chemical entities like "this compound." A thorough evaluation, encompassing enzymatic inhibition, effects on cellular melanin production, and impact on tyrosinase expression, is crucial for characterizing the mechanism of action and potential utility of any novel tyrosinase inhibitor. The structured approach presented here ensures comprehensive and comparable data generation, facilitating the advancement of research in dermatology and drug development.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of melanogenesis: the role of cAMP and MITF - AHEM [phmd.hirszfeld.pl]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ijsr.in [ijsr.in]

- 13. researchgate.net [researchgate.net]

- 14. 2.4. Melanin Content Analysis [bio-protocol.org]

- 15. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Unveiling Tyrosinase-IN-16: A Technical Primer on a Novel Tyrosinase Inhibitor

For Immediate Release

A novel compound, identified as Tyrosinase-IN-16, also referred to as compound 19a, has emerged from recent advancements in computational drug discovery, demonstrating potent inhibitory activity against tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides an in-depth overview of its discovery, mechanism of action, and the experimental validation of its efficacy, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound was identified through an innovative ensemble-based virtual screening approach. This method led to the discovery of new classes of potent tyrosinase inhibitors, with this compound being a notable example.[1]

| Parameter | Value | Source |

| Compound Name | This compound (compound 19a) | MedchemExpress |

| Inhibitory Constant (Ki) | 470 nM | [1] |

| Cell Line | B16F10 (murine melanoma cells) | [1] |

| Cytotoxicity | >90% inhibition at 20 μM | [1] |

| Melanin Reduction | >30% reduction in melanin production at 20 μM with cell viability >90% | [1] |

Mechanism of Action

This compound functions as a direct inhibitor of tyrosinase. The initial study identified novel chemical moieties, including tetrazole and triazole, that interact with the dicopper catalytic center of the enzyme.[1] By binding to the active site, this compound effectively blocks the enzymatic conversion of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, which are rate-limiting steps in the melanin synthesis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's activity.

Tyrosinase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

Phosphate Buffer (pH 6.8)

-

Test compound (this compound)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of this compound or a control solution.

-

Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

-

Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The inhibitory activity is calculated as the percentage decrease in the rate of reaction in the presence of the inhibitor compared to the control. The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of the test compound on the viability of B16F10 melanoma cells.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate and incubate to allow for cell attachment.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the treated cells relative to the untreated control cells.

Cellular Melanin Content Assay

This assay measures the amount of melanin produced by B16F10 cells after treatment with the inhibitor.

Materials:

-

B16F10 cells

-

DMEM with FBS

-

This compound

-

Phosphate-buffered saline (PBS)

-

1 N NaOH with 10% DMSO

-

96-well plate

-

Spectrophotometer

Procedure:

-

Culture B16F10 cells in a 96-well plate and treat with various concentrations of this compound for a designated time.

-

After treatment, wash the cells with PBS to remove the medium.

-

Lyse the cells by adding the NaOH/DMSO solution to each well and incubate at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm.

-

The melanin content is normalized to the total protein content of the cells, which can be determined using a separate protein assay (e.g., BCA assay). The results are expressed as a percentage of the melanin content in treated cells compared to untreated controls.

Visualizations

Melanogenesis Signaling Pathway and Inhibition

The following diagram illustrates the core steps of melanin synthesis and the point of inhibition by this compound.

Caption: Inhibition of the melanogenesis pathway by this compound.

Experimental Workflow for Inhibitor Validation

This diagram outlines the logical flow of experiments performed to validate the efficacy of this compound.

Caption: Workflow for the discovery and validation of this compound.

References

An In-depth Technical Guide to the Core Properties of Tyrosinase and its Inhibitors

Disclaimer: Information regarding a specific molecule designated "Tyrosinase-IN-16" is not available in the public domain as of the last update. This guide provides a comprehensive overview of the enzyme tyrosinase, its function, and the characteristics of its inhibitors, which may serve as a valuable resource for research and development in this area.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in a wide range of organisms, from bacteria to mammals.[1][2] It is the rate-limiting enzyme in the melanogenesis pathway, catalyzing the initial and critical steps of melanin production.[3][4] Due to its central role in pigmentation, tyrosinase has become a significant target for the development of inhibitors in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and as skin-whitening agents.[2][5] This guide will delve into the core properties of tyrosinase, its mechanism of action, and the methodologies used to identify and characterize its inhibitors.

Core Properties of Tyrosinase

Tyrosinase is a type-3 copper protein, characterized by a binuclear copper center in its active site.[4][6] These copper ions are essential for the catalytic activity of the enzyme. The enzyme is a glycoprotein located in the membrane of melanosomes within melanocytes.[4]

The catalytic cycle of tyrosinase involves two distinct enzymatic activities:

-

Monophenolase activity (cresolase activity): The hydroxylation of monophenols (e.g., L-tyrosine) to o-diphenols (e.g., L-DOPA).

-

Diphenolase activity (catecholase activity): The oxidation of o-diphenols (e.g., L-DOPA) to o-quinones (e.g., dopaquinone).[2][3]

The Melanogenesis Signaling Pathway

The production of melanin is a complex process that begins with the amino acid L-tyrosine. Tyrosinase initiates this cascade by converting L-tyrosine to L-DOPA and then to dopaquinone. Dopaquinone is a highly reactive intermediate that can polymerize to form the two main types of melanin: eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment).[4]

Tyrosinase Inhibitors

Tyrosinase inhibitors are compounds that can reduce or block the catalytic activity of tyrosinase, thereby decreasing melanin production. These inhibitors are of great interest for their potential applications in cosmetics and medicine to address issues of hyperpigmentation such as melasma, age spots, and freckles.[5] They can be classified based on their mechanism of action, which includes competitive, non-competitive, and mixed-type inhibition.

Quantitative Data for Known Tyrosinase Inhibitors

The efficacy of tyrosinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for some well-known tyrosinase inhibitors.

| Inhibitor | Source/Target | Substrate | IC50 (µM) | Reference |

| Compound 1b | Mushroom Tyrosinase | L-DOPA | 0.2 ± 0.01 | [1] |

| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 11 | [1] |

| Compound 10 | Mushroom Tyrosinase | L-Tyrosine | 1.60 | [7] |

| Compound 10 | Mushroom Tyrosinase | L-DOPA | 2.86 | [7] |

| Compound 15 | Mushroom Tyrosinase | L-Tyrosine | 18.09 | [7] |

| Compound 15 | Mushroom Tyrosinase | L-DOPA | 6.92 | [7] |

| Kojic Acid | B16F10 Cellular Tyrosinase | L-DOPA | >100 |

Experimental Protocols

The characterization of tyrosinase inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments used in the field.

In Vitro Mushroom Tyrosinase Activity Assay

This assay is widely used for the initial screening of potential tyrosinase inhibitors due to the commercial availability and low cost of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA

-

Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test inhibitor compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of L-DOPA in sodium phosphate buffer.

-

Prepare various concentrations of the test inhibitor compound. A vehicle control (e.g., DMSO) should also be prepared.

-

In a 96-well plate, add a specific volume of sodium phosphate buffer to each well.

-

Add the test inhibitor solution at different concentrations to the respective wells.

-

Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.[8][9]

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Cellulo Cellular Tyrosinase Activity Assay

This assay provides a more biologically relevant assessment of an inhibitor's efficacy as it is performed on whole cells that naturally express tyrosinase, such as B16F10 murine melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., containing Triton X-100)

-

L-DOPA

-

Test inhibitor compound

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a culture plate and allow them to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of the test inhibitor compound for a specified period (e.g., 48-72 hours). A positive control such as kojic acid is often included.

-

After treatment, wash the cells with PBS and harvest them.

-

Lyse the cells using a suitable lysis buffer to release the intracellular tyrosinase.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add a standardized amount of protein from each cell lysate.

-

Initiate the tyrosinase reaction by adding L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals to monitor dopachrome formation.[7]

-

Calculate the cellular tyrosinase activity, often normalized to the protein concentration.

-

Determine the inhibitory effect of the compound on cellular tyrosinase activity.

References

- 1. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights [mdpi.com]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes for Tyrosinase-IN-16: A Novel Tyrosinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the cell-based evaluation of "Tyrosinase-IN-16," a putative tyrosinase inhibitor. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a prime target for the development of agents to treat hyperpigmentation disorders. The following application notes describe standard experimental procedures to quantify the inhibitory effect of this compound on cellular tyrosinase activity and melanin production in B16F10 melanoma cells, a well-established in vitro model. A protocol for assessing the cytotoxicity of the compound is also included to ensure that the observed anti-melanogenic effects are not a result of cellular toxicity.

Signaling Pathway and Mechanism of Action

Melanogenesis, the process of melanin synthesis, is principally regulated by the α-melanocyte-stimulating hormone (α-MSH) signaling pathway.[1] The binding of α-MSH to the melanocortin 1 receptor (MC1R) on the surface of melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates the transcription factor cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and function.[1][5] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2.[6] Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7] this compound is hypothesized to exert its effect by directly inhibiting the enzymatic activity of tyrosinase, thereby blocking the production of melanin.

Caption: The melanogenesis signaling pathway and the inhibitory point of this compound.

Experimental Protocols

The following protocols are designed for use with B16F10 murine melanoma cells, a commonly used cell line for studying melanogenesis.

Overall Experimental Workflow

A systematic approach is crucial for the accurate evaluation of this compound. The workflow begins with determining the non-toxic concentration range of the compound, followed by assessing its impact on cellular tyrosinase activity and melanin content.

Caption: A comprehensive workflow for the cell-based evaluation of this compound.

Cell Culture and Maintenance

-

Cell Line: B16F10 murine melanoma cells.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay is essential to determine the concentrations of this compound that do not affect cell viability.

-

Procedure:

-

Seed B16F10 cells into a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.

-

Treat cells with a range of concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Cellular Tyrosinase Activity Assay

This assay measures the effect of this compound on the enzymatic activity of tyrosinase within the cells.

-

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of 1 × 10⁵ cells per well and incubate for 24 hours.

-

Treat the cells with non-toxic concentrations of this compound for 72 hours.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Measure the protein concentration of the supernatant.

-

In a 96-well plate, mix equal volumes of the cell lysate (normalized for protein concentration) with 2 mg/mL L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

-

Express tyrosinase activity as a percentage of the control.

-

Melanin Content Assay

This assay quantifies the total melanin content in cells treated with this compound.

-

Procedure:

-

Seed and treat B16F10 cells as described in the cellular tyrosinase activity assay.

-

After 72 hours, wash the cells with PBS and harvest them.

-

Centrifuge to form a cell pellet.

-

Dissolve the pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

Measure the absorbance of the solubilized melanin at 405 nm.

-

Normalize the melanin content to the total protein concentration and express it as a percentage of the control.

-

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison. The following is an example table with hypothetical data for this compound and comparative data for known tyrosinase inhibitors.

| Compound | Cellular Tyrosinase Activity IC₅₀ (µM) | Melanin Content Reduction at 20 µM (%) | Cytotoxicity CC₅₀ (µM) |

| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |

| Kojic Acid | 121 ± 5[1] | 29 ± 7[1] | >700[1] |

| 4-Hydroxybenzoic acid | 59.5[8] | ~40 at 500 µg/mL[8] | >500 µg/mL[8] |

| Deoxyarbutin | <43.8[1] | 33 ± 7 at 43.8 µM[1] | >43.8[1] |

Note: The provided values for known inhibitors are for reference and may vary based on experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting phosphorylation circuits on CREB and CRTCs as the strategy to prevent acquired skin hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rottlerin Reduces cAMP/CREB-Mediated Melanogenesis via Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Use of Tyrosinase Inhibitors in B16F10 Cells

Topic: Characterization of a Novel Tyrosinase Inhibitor in B16F10 Murine Melanoma Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize and evaluate a tyrosinase inhibitor, referred to herein as "Tyrosinase-IN-16," in the B16F10 murine melanoma cell line. The protocols outlined below are standard methods for assessing the anti-melanogenic potential and mechanism of action of novel compounds.

Introduction

Melanogenesis is the process of melanin synthesis, a pigment responsible for coloration and protection against ultraviolet (UV) radiation. Tyrosinase is the key, rate-limiting enzyme in this pathway, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders.[2] Therefore, inhibitors of tyrosinase are of great interest for cosmetics and therapeutics.[1] The B16F10 melanoma cell line is a widely used in vitro model for studying melanogenesis due to its high melanin production and stable tyrosinase activity.[3] This document provides detailed protocols for testing the efficacy and mechanism of a novel tyrosinase inhibitor, "this compound," in B16F10 cells.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison and analysis.

Table 1: Effect of this compound on B16F10 Cell Viability

| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 |

Table 2: Effect of this compound on Melanin Content in B16F10 Cells

| Treatment | Concentration (µM) | Melanin Content (%) | Standard Deviation |

| Control | 0 | 100 | |

| α-MSH | 200 nM | ||

| This compound | 10 | ||

| This compound + α-MSH | 10 | ||

| This compound | 25 | ||

| This compound + α-MSH | 25 | ||

| Kojic Acid (Positive Control) | Specify Conc. |

Table 3: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Cells

| Treatment | Concentration (µM) | Tyrosinase Activity (%) | Standard Deviation |

| Control | 0 | 100 | |

| α-MSH | 200 nM | ||

| This compound | 10 | ||

| This compound + α-MSH | 10 | ||

| This compound | 25 | ||

| This compound + α-MSH | 25 | ||

| Kojic Acid (Positive Control) | Specify Conc. |

Table 4: Effect of this compound on Melanogenesis-Related Protein Expression

| Treatment | Concentration (µM) | Relative Tyrosinase Expression | Relative MITF Expression | Relative TRP-1 Expression | Relative TRP-2 Expression |

| Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound | 25 | ||||

| α-MSH | 200 nM | ||||

| This compound + α-MSH | 25 |

Experimental Protocols

Protocol 1: B16F10 Cell Culture

-

Culture B16F10 murine melanoma cells in RPMI-1640 or DMEM medium supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days when they reach 80-90% confluency.

Protocol 2: Cell Viability Assay (Resazurin Assay)

-

Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

-

Treat the cells with various concentrations of "this compound" (e.g., 0.2-200 µg/mL or µM) for 24-48 hours.[4]

-

After incubation, add Resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 570 nm with a reference at 600 nm).

-

Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Melanin Content Assay

-